molecular formula C15H10N2O2 B1620662 2-phenylquinoxaline-6-carboxylic Acid CAS No. 71897-04-6

2-phenylquinoxaline-6-carboxylic Acid

Cat. No. B1620662
CAS RN: 71897-04-6
M. Wt: 250.25 g/mol
InChI Key: MZFFTLUZYSAFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylquinoxaline-6-carboxylic Acid is a chemical compound with the molecular formula C15H10N2O2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-phenylquinoxaline-6-carboxylic Acid, has been a subject of extensive research . A recent paper discussed the synthesis of a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The molecular structure of 2-Phenylquinoxaline-6-carboxylic Acid consists of a quinoxaline core with a phenyl group at the 2-position and a carboxylic acid group at the 6-position . The molecular weight of this compound is 250.25 .


Chemical Reactions Analysis

As a carboxylic acid derivative, 2-Phenylquinoxaline-6-carboxylic Acid can undergo a variety of chemical reactions. Carboxylic acids are known to react with bases to form ionic salts, and they can also undergo substitution of the hydroxyl hydrogen .


Physical And Chemical Properties Analysis

Carboxylic acids, including 2-Phenylquinoxaline-6-carboxylic Acid, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The exact physical and chemical properties of 2-Phenylquinoxaline-6-carboxylic Acid are not specified in the search results.

Scientific Research Applications

Synthesis of Hyperbranched Polymers

2-Phenylquinoxaline-6-carboxylic Acid derivatives have been utilized in the synthesis of hyperbranched polymers. For instance, Baek and Tan (2006) demonstrated the synthesis of hyperbranched poly(phenylquinoxaline) (PPQ) using a monomer derived from 2-phenylquinoxaline-6-carboxylic acid. This process involves polymerization in polyphosphoric acid (PPA)/P2O5 medium, showing potential in advanced polymer applications (Baek & Tan, 2006).

Antagonistic Activity Studies

In the field of bioorganic chemistry, derivatives of 2-phenylquinoxaline-6-carboxylic Acid have been studied for their biological properties. Takano et al. (2005) reported the synthesis of novel 6-nitro-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups, which exhibited AMPA receptor antagonistic activity. This discovery holds significance for neuroprotective and neuropharmacological research (Takano et al., 2005).

Polymerization for High-Temperature Applications

2-Phenylquinoxaline-6-carboxylic Acid has also been utilized in the development of novel polymerization methods. Baek, Ferguson, and Tan (2003) explored the room-temperature free-radical-induced polymerization of 1,1`-(Methylenedi-1,4-phenylene)bismaleimide using a derivative of 2-phenylquinoxaline-6-carboxylic acid. This innovative approach is important for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Future Directions

Quinoxaline derivatives, including 2-Phenylquinoxaline-6-carboxylic Acid, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of novel synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

2-phenylquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFFTLUZYSAFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376429
Record name 2-phenylquinoxaline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylquinoxaline-6-carboxylic Acid

CAS RN

71897-04-6
Record name 2-phenylquinoxaline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenylquinoxaline-6-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-phenylquinoxaline-6-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
2-phenylquinoxaline-6-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-phenylquinoxaline-6-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-phenylquinoxaline-6-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-phenylquinoxaline-6-carboxylic Acid

Citations

For This Compound
1
Citations
R Alizadeh, M Ghaemy, M Bazzar… - Journal of Applied …, 2014 - Wiley Online Library
… This polymer was synthesized from DAQC and 3,3′-(9-octyl-9H-carbazole-3,6-diyl)bis(2-phenylquinoxaline-6-carboxylic acid) (CAQA). Yield 91% and η inh = 0.52 dL g −1 . FT-IR (KBr)…
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.